molecular formula C13H15BrO4 B1627821 (4-Bromo-2-formyl-phenoxy)-acetic acid tert-butyl ester CAS No. 850349-10-9

(4-Bromo-2-formyl-phenoxy)-acetic acid tert-butyl ester

Cat. No.: B1627821
CAS No.: 850349-10-9
M. Wt: 315.16 g/mol
InChI Key: JDBYWVKDHRNZLA-UHFFFAOYSA-N
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Description

(4-Bromo-2-formyl-phenoxy)-acetic acid tert-butyl ester is an organic compound that features a bromine atom, a formyl group, and a phenoxy group attached to an acetic acid tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-formyl-phenoxy)-acetic acid tert-butyl ester typically involves the following steps:

    Bromination: The starting material, 2-formylphenol, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Esterification: The brominated product is then reacted with tert-butyl bromoacetate in the presence of a base like potassium carbonate to form the ester linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-formyl-phenoxy)-acetic acid tert-butyl ester can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products

    Nucleophilic Substitution: Products include substituted phenoxyacetic acid esters.

    Oxidation: The major product is (4-Bromo-2-carboxy-phenoxy)-acetic acid tert-butyl ester.

    Reduction: The major product is (4-Bromo-2-hydroxymethyl-phenoxy)-acetic acid tert-butyl ester.

Scientific Research Applications

(4-Bromo-2-formyl-phenoxy)-acetic acid tert-butyl ester has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-formyl-phenoxy)-acetic acid tert-butyl ester depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through various pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-formyl-phenoxy)-acetic acid tert-butyl ester is unique due to the presence of both a bromine atom and a formyl group on the phenoxy ring, which allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

tert-butyl 2-(4-bromo-2-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO4/c1-13(2,3)18-12(16)8-17-11-5-4-10(14)6-9(11)7-15/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBYWVKDHRNZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590095
Record name tert-Butyl (4-bromo-2-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850349-10-9
Record name tert-Butyl (4-bromo-2-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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